N-Benzyl-2-(ethylsulfanyl)aniline
Description
Significance of N-Substituted Aniline (B41778) Derivatives in Organic Synthesis
N-substituted aniline derivatives are a critical subclass of anilines, where one or both of the hydrogens on the amino group are replaced by other organic moieties. This substitution significantly impacts the chemical and physical properties of the molecule. For instance, N-alkylation and N-arylation can modulate the basicity of the nitrogen atom, influence the electronic properties of the aromatic ring, and introduce steric bulk that can direct the regioselectivity of further reactions. dergipark.org.tr
These derivatives are widely utilized as intermediates in the synthesis of complex molecules. beilstein-journals.org For example, N-benzylated anilines are precursors to various dyes and have been investigated for their potential biological activities. dergipark.org.tr The ability to introduce a variety of substituents on the nitrogen atom makes N-substituted anilines versatile synthons in the design and construction of targeted molecular architectures.
Structural Features and Chemical Relevance of N-Benzyl-2-(ethylsulfanyl)aniline
This compound is an N-substituted aniline characterized by two key functional groups: an N-benzyl group and an ortho-positioned ethylsulfanyl group. This specific arrangement of substituents imparts distinct structural and electronic features to the molecule.
The presence of a substituent at the ortho position relative to the amino group gives rise to the "ortho effect." This is a combination of steric and electronic factors that can significantly influence the reactivity and basicity of the aniline. rsc.org Generally, ortho-substituted anilines are weaker bases than aniline itself, regardless of the electronic nature of the substituent. rsc.org This is attributed to steric hindrance to protonation of the amino group and destabilization of the resulting anilinium cation. rsc.org
In the case of this compound, the ethylsulfanyl (-SEt) group is considered to be a weak electron-withdrawing group in simple aniline systems. This is due to a combination of the inductive effect of the electronegative sulfur atom and the potential for delocalization of the ring's pi-electrons into the vacant d-orbitals of sulfur. The N-benzyl group, on the other hand, is a bulky substituent that further contributes to the steric environment around the nitrogen atom.
The combination of these electronic and steric effects makes this compound an interesting subject for chemical synthesis and reactivity studies. The interplay between the ortho-substituent and the N-substituent can be expected to influence its nucleophilicity, its behavior in electrophilic aromatic substitution reactions, and its potential to act as a ligand in coordination chemistry.
Scope and Academic Research Objectives Pertaining to this compound
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the study of its structural analogs provides insight into the research objectives for this class of compounds. A significant body of research exists on the synthesis and properties of ortho-substituted anilines and N-benzylated anilines. dergipark.org.trbeilstein-journals.org
A primary research objective would be the development of efficient and selective synthetic routes to this compound and its derivatives. This could involve a multi-step synthesis, beginning with the introduction of the ethylsulfanyl group onto the aniline ring, followed by N-benzylation. For instance, 2-(Ethylthio)aniline can be synthesized via the nucleophilic substitution of 2-chloroaniline (B154045) with ethanethiol. beilstein-journals.org This intermediate could then undergo N-benzylation using benzyl (B1604629) chloride or benzyl alcohol under various catalytic conditions. dergipark.org.trscirp.org
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) |
|---|---|---|---|---|---|---|
| 2-(Ethylthio)aniline | 13920-91-7 | C8H11NS | - | - | - | - |
| N-Benzylaniline | 103-32-2 | C13H13N | 35-38 | 306-307 | 7.44-7.32 (m, 5H), 7.22 (t, J = 8.0 Hz, 2H), 6.76 (t, J = 7.3 Hz, 1H), 6.68 (d, J = 8.0 Hz, 2H), 4.38 (s, 2H), 4.06 (s_br, 1H) rsc.org | 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9, 48.4 rsc.org |
| N-Benzyl-2-chloroaniline | - | C13H12ClN | - | - | 7.26 (d, J = 8.0 Hz, 4H), 7.18 (t, J = 6.8 Hz, 2H), 6.97 (t, J = 7.6 Hz, 1H), 6.56 (t, J = 7.2 Hz, 2H), 4.64 (s, 1H), 4.31 (d, J = 5.6 Hz, 2H) | 143.93, 138.82, 129.17, 128.79, 127.86, 127.41, 127.32, 119.18, 117.47, 111.59, 47.91 |
| n-Benzyl-2-(methylthio)aniline | 87094-17-5 | C14H15NS | - | - | - | - |
Data for some compounds is not available in the search results. The data provided is for analogous compounds and serves as a reference.
Furthermore, academic research would likely explore the reactivity of this compound. This could involve investigating its utility in further synthetic transformations, such as electrophilic substitution on the aniline ring or reactions involving the sulfur atom. The unique steric and electronic environment of the molecule could lead to interesting and potentially useful reactivity patterns.
Structure
3D Structure
Properties
CAS No. |
827026-25-5 |
|---|---|
Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-benzyl-2-ethylsulfanylaniline |
InChI |
InChI=1S/C15H17NS/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
InChI Key |
QNWRIFVOAYUDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N Benzylaniline Scaffolds
Oxidation Pathways of N-Benzylanilines to Benzylideneanilines
The oxidation of N-benzylanilines to produce benzylideneanilines has been a subject of detailed mechanistic studies. These investigations have shed light on the reaction kinetics, the role of various reagents, and the nature of the intermediates involved in this transformation.
Kinetic studies are crucial for understanding the mechanism of the oxidation of N-benzylanilines. The oxidation of these compounds to the corresponding aldimines is first order with respect to both the amine and the oxidizing agent, such as cetyltrimethylammonium permanganate (B83412) (CTAP). ias.ac.in A significant kinetic isotope effect is observed when deuterated benzylamine (B48309) is used, which confirms that the cleavage of an α-C–H bond is part of the rate-determining step. ias.ac.in
In the oxidation by halogen or hypohalite in alkaline methanol (B129727), a kinetic study was feasible only with iodine due to the rapid consumption of other reagents like chlorine, bromine, and t-butyl hypochlorite (B82951). rsc.org The rate of the reaction is dependent on the concentration of the added iodine. Specifically, for a large excess of alkali over iodine, the rate is given by v = k[PhCH₂NHPh][MeOI]. rsc.org However, for a small excess of alkali, the rate is expressed as v = k′[PhCH₂NHPh]([MeO⁻]t/[I₂]t – 1), where 't' denotes the total concentration of the reagent. rsc.org The rate-determining step is proposed to be the attack of the hypohalite on both the amine nitrogen atom and a benzyl (B1604629) proton. rsc.org
Raman spectroscopy has also been employed to study the chemical oxidation of aniline (B41778) and N-methylaniline, demonstrating the self-accelerating character of the reaction. nih.gov
The choice of hypohalite reagent significantly impacts the oxidation of N-benzylanilines. While iodine, chlorine, bromine, and t-butyl hypochlorite are all effective, kinetic studies are most readily performed with iodine in alkaline methanol. rsc.org In the absence of a base, N-benzylaniline reacts with molecular chlorine or bromine to form N-benzyl-N-halogenoanilinium halide, which then yields N-benzyl-o- and -p-halogenoanilines rather than benzylideneaniline (B1666777) upon treatment with alkaline methanol. rsc.org
Substituent effects on the reaction rate provide valuable insight into the electronic demands of the transition state. For the oxidation in alkaline methanol at 25°C with a large excess of alkali, the Hammett ρ value is –1.15 for substituents on the aniline ring and +0.38 for substituents on the benzyl ring. rsc.org The negative ρ value for substituents on the aniline ring indicates that electron-donating groups on this ring accelerate the reaction by increasing the nucleophilicity of the nitrogen atom. Conversely, the positive ρ value for the benzyl ring suggests that electron-withdrawing groups on this ring facilitate the reaction, likely by making the benzylic proton more acidic and easier to abstract.
Table 1: Substituent Effects on the Oxidation Rate of N-Benzylanilines
| Ring | Substituent Position | Hammett ρ value | Interpretation |
|---|---|---|---|
| Aniline | - | -1.15 | Electron-donating groups accelerate the reaction. |
Data sourced from a study on the mechanism of oxidation of N-benzylanilines by halogen or hypohalite in alkaline methanol. rsc.org
A plausible mechanism for the oxidation of N-benzylanilines by hypohalites in alkaline methanol involves a cyclic transition state. rsc.org It is postulated that the rate-determining step is the attack of the hypohalite on both the amine nitrogen and a benzylic proton, leading to a cyclic transition state. rsc.org This concerted step forms a zwitterionic intermediate. rsc.org This zwitterion then rearranges to an N-α-halogenobenzylaniline, which subsequently undergoes dehydrohalogenation to yield the final product, benzylideneaniline. rsc.org While zwitterionic intermediates have been postulated in other reactions, direct observation can be challenging. mdpi.com
Aromatic Nucleophilic Substitution Mechanisms in Aniline Chemistry
Aromatic nucleophilic substitution (SNA_r) is a fundamental reaction class for the functionalization of aryl compounds, including aniline derivatives. fishersci.co.uk Unlike aliphatic nucleophilic substitution, aryl halides are generally unreactive towards nucleophiles under ordinary conditions due to the strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. govtpgcdatia.ac.in However, substitution can occur under specific conditions through several mechanisms.
The most common mechanism is the SNA_r via addition-elimination . This pathway is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. fishersci.co.uk The reaction proceeds in two steps: a slow, rate-determining ipso-addition of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the rapid departure of the leaving group. govtpgcdatia.ac.in The nature of the leaving group has a smaller effect on the rate compared to S_N1 or S_N2 reactions, with fluoro being the best leaving group among halogens in this context. govtpgcdatia.ac.in The reactions of anilines with certain nitroaryl phenyl ethers in methanol are general-base catalysed, which is consistent with this mechanism. psu.edursc.org
Another important pathway is the benzyne (B1209423) (or aryne) mechanism . This occurs with unactivated aryl halides in the presence of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. govtpgcdatia.ac.inchemistrysteps.com It is an elimination-addition mechanism where the base first eliminates a proton ortho to the leaving group, which then departs to form a highly reactive benzyne intermediate. fishersci.co.ukgovtpgcdatia.ac.in The nucleophile then adds to the benzyne, and subsequent protonation gives the substitution product. A characteristic feature of this mechanism is cine substitution, where the incoming nucleophile can attach to the carbon adjacent to the one that bore the leaving group. govtpgcdatia.ac.in
A less common mechanism is the aromatic S_N1 reaction , which is primarily observed with aromatic diazonium salts. fishersci.co.ukgovtpgcdatia.ac.in The diazonium group is an excellent leaving group (as N₂ gas), and its departure generates a highly unstable aryl cation. This cation then rapidly reacts with any nucleophile present. govtpgcdatia.ac.in
Biocatalytic Transformations of N-Substituted Amides (e.g., N-benzylformamide synthesis)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes are increasingly used for the synthesis of complex molecules, including N-substituted amides like N-benzylformamide. rsc.orgresearchgate.net
One notable enzyme is N-substituted formamide (B127407) deformylase , which not only catalyzes the hydrolysis of N-substituted formamides but can also catalyze the reverse reaction to synthesize them. nih.gov The synthesis of N-benzylformamide from benzylamine and formate (B1220265) has been demonstrated, although it requires high concentrations of the substrates. nih.gov Kinetic analyses revealed that this reverse reaction follows an ordered bi-bi mechanism, where formate binds to the enzyme's active site first, followed by benzylamine. nih.gov Interestingly, this enzyme also accepts other short-chain carboxylic acids like acetate (B1210297) and propionate, allowing for the synthesis of other N-benzylamides. nih.gov
Other enzymatic systems are also employed for amide synthesis. Lipases and cutinases can catalyze amidation through an acyl-enzyme intermediate. nih.govCarboxylic acid reductases (CARs) , which typically reduce carboxylic acids to aldehydes, have been engineered to catalyze amide bond formation from a carboxylic acid and an amine. researchgate.netnih.govATP-grasp enzymes utilize ATP to activate a carboxylic acid by forming an acyl-phosphate intermediate, which then reacts with an amine to form the amide bond. rsc.orgN-Acyltransferases represent another class of enzymes that can be used, often employing acyl-coenzyme A as the acyl donor. rsc.orgnih.gov These biocatalytic methods often proceed under mild, aqueous conditions, offering high chemo- and stereoselectivity. rsc.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of N-Benzyl-2-(ethylsulfanyl)aniline.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-benzylaniline, a closely related parent compound, provides a basis for understanding the vibrational characteristics of this compound. researchgate.netnist.govnist.gov The spectrum of N-benzylaniline is characterized by distinct absorption bands that correspond to specific molecular vibrations. For instance, the N-H stretching vibration typically appears as a broad peak in the range of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are observed around 3000 cm⁻¹. researchgate.net Other significant peaks in the FT-IR spectrum of aniline (B41778) and its derivatives include those corresponding to C=C stretching in the aromatic ring, C-N stretching, and various bending vibrations. researchgate.net The introduction of the ethylsulfanyl group at the ortho position of the aniline ring in this compound is expected to introduce characteristic vibrations associated with the C-S and S-C₂H₅ bonds, further refining the molecular fingerprint.
Table 1: Characteristic FT-IR Vibrational Frequencies for N-Benzylaniline and Related Structures
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 researchgate.net |
| Aromatic C-H | Stretching | ~3000 researchgate.net |
| C=C | Aromatic Ring Stretching | 1510-1600 |
| C-N | Stretching | 1230-1240 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy offers valuable information, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the infrared spectrum. The FT-Raman spectrum of N-benzylaniline has been analyzed in the 4000-50 cm⁻¹ region. researchgate.net Density Functional Theory (DFT) calculations are often employed to simulate the Raman activities and aid in the assignment of the observed bands. researchgate.netnih.gov For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S stretching modes. The study of Raman spectra at different temperatures can also reveal information about phase transitions and changes in molecular conformation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing unambiguous information about the connectivity of atoms and the through-space relationships between different parts of the molecule.
Proton (¹H) NMR Spectral Interpretation of N-Benzylanilines
The ¹H NMR spectrum of N-benzylaniline shows characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the N-H proton. rsc.orgrsc.org The aromatic protons typically appear as multiplets in the range of 6.5-7.5 ppm. rsc.orgrsc.org The two benzylic protons (CH₂) adjacent to the nitrogen atom give rise to a singlet at approximately 4.2-4.4 ppm. rsc.orgrsc.org The N-H proton often appears as a broad singlet. rsc.org In this compound, the ethylsulfanyl group (-S-CH₂-CH₃) will introduce additional signals: a quartet for the methylene protons and a triplet for the methyl protons, with their chemical shifts influenced by the sulfur atom and the aromatic ring. The substitution pattern on the aniline ring will also affect the chemical shifts and coupling patterns of the aromatic protons, providing further structural confirmation. inflibnet.ac.inchemicalbook.comresearchgate.net
Table 2: Typical ¹H NMR Chemical Shifts for N-Benzylaniline Derivatives
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5-7.5 rsc.orgrsc.org |
| Benzylic (N-CH₂) | 4.2-4.4 rsc.orgrsc.org |
| N-H | Variable, often broad rsc.org |
| Ethylsulfanyl (-S-CH₂-CH₃) | Methylene (quartet), Methyl (triplet) |
Note: Chemical shifts can vary depending on the solvent and substituents. csustan.eduresearchgate.net
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For N-benzylaniline, the aromatic carbons resonate in the downfield region, typically between 112 and 148 ppm. rsc.orgrsc.org The benzylic carbon (CH₂) appears at around 48 ppm. rsc.orgrsc.org In this compound, the carbons of the ethylsulfanyl group will have characteristic chemical shifts. The carbon attached to the sulfur will be deshielded compared to a simple alkane. The various carbon signals can be assigned based on their chemical shifts, multiplicities in off-resonance decoupled spectra, and by comparison with data for similar structures. hmdb.cayoutube.comresearchgate.netchemicalbook.comdrugbank.comchemicalbook.comwisc.edursc.org
Table 3: Representative ¹³C NMR Chemical Shifts for N-Benzylaniline
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 148.2 rsc.org |
| Aromatic C-H | 112.9-129.3 rsc.org |
| Benzylic (N-CH₂) | 48.4 rsc.org |
Note: The presence of the ethylsulfanyl group will influence the chemical shifts of the aniline ring carbons. pdx.edu
Nitrogen-15 (¹⁵N) NMR Studies of N-Containing Analogues
While less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom. wikipedia.orghuji.ac.il The chemical shift of the nitrogen in N-benzylanilines is sensitive to substitution on both the aniline and benzyl (B1604629) rings. nih.gov For aniline itself, the ¹⁵N chemical shift is reported relative to a standard like nitromethane (B149229) or liquid ammonia. researchgate.netspectrabase.com In this compound, the electronic effects of the benzyl and the ortho-ethylsulfanyl substituents will influence the ¹⁵N chemical shift, providing insights into the electronic structure around the nitrogen atom. capes.gov.br
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption and their intensities are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the chromophoric system is composed of the aniline ring and the benzyl group. The electronic spectrum is expected to be dominated by π → π* transitions associated with these aromatic rings. In a simple aniline molecule, absorption bands are typically observed, which are subject to shifts based on solvent polarity and substitution. researchgate.net The presence of the ethylsulfanyl (-SEt) group and the N-benzyl group introduces further complexity and potential for charge-transfer interactions.
The sulfur atom of the ethylsulfanyl group, with its lone pair of electrons, can participate in resonance with the aniline π-system. This interaction can influence the energy of the molecular orbitals and, consequently, the absorption wavelengths. Studies on related alkyl aryl sulphides show distinct absorption bands, with their positions influenced by steric and electronic effects. rsc.org An increase in solvent polarity often leads to a hypsochromic (blue) shift, which can be attributed to hydrogen bonding interactions with the sulfur atom. rsc.org
The expected UV-Vis spectrum for this compound would likely exhibit characteristic bands for the substituted aniline and benzyl moieties. The interaction between the sulfur atom's lone pair and the aniline ring, as well as the electronic interplay with the N-benzyl group, would modulate the precise energies of the π → π* and possible n → π* transitions. Detailed computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in assigning the specific nature of these electronic transitions, correlating them to the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions.
For this compound (C₁₅H₁₇NS), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the precise determination of its elemental composition.
The fragmentation of this compound under EI conditions can be predicted based on the stability of the resulting fragments. Key fragmentation pathways would likely involve:
Benzylic Cleavage: A very common and prominent fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the stable benzyl cation (C₇H₇⁺) at m/z 91. This fragment often rearranges to the even more stable tropylium (B1234903) ion. youtube.com
Alpha-Cleavage: Cleavage of the C-S bond in the ethylsulfanyl group could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion.
Cleavage of the Aniline Moiety: The aniline ring itself can undergo characteristic fragmentations. researchgate.net
Rearrangements: Complex rearrangements, often involving hydrogen transfers, can also occur, leading to a variety of fragment ions that provide further structural clues. nih.govnih.gov
The analysis of these fragmentation patterns, including the relative abundances of the different ions, allows for a detailed structural confirmation of this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a crystal structure for this compound is not publicly available, data from closely related structures, such as 2-benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline and 2-(phenylsulfanyl)aniline, provide significant insights into the expected solid-state architecture. nih.govresearchgate.net
X-ray diffraction allows for the measurement of bond lengths and angles with high precision. For this compound, this would provide definitive values for all covalent bonds. For instance, in 2-benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline, the C-S-C angle is 102.12 (5)°, and the S-C(aromatic) and S-C(benzyl) bond lengths are 1.7643 (11) Å and 1.8159 (12) Å, respectively. nih.gov These values are in line with expected bond lengths for thioethers. The C-N bond lengths and the geometry around the nitrogen atom would also be precisely determined, confirming its hybridization state.
A table of expected bond lengths and angles for this compound, based on data from analogous compounds, is presented below.
| Bond/Angle | Expected Value Range | Reference Compound |
| S-C (aromatic) | 1.76-1.77 Å | 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline nih.gov |
| S-C (ethyl) | 1.81-1.82 Å | 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline nih.gov |
| C-S-C Angle | 102-103° | 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline nih.gov |
| N-C (aromatic) | 1.40-1.42 Å | 2-(Phenylsulfanyl)aniline researchgate.net |
| N-C (benzyl) | 1.45-1.47 Å | - |
| Dihedral Angle | 65-85° | 2-(Phenylsulfanyl)aniline, 2-Benzylsulfanyl derivative nih.govresearchgate.net |
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In this compound, the secondary amine (N-H) group is capable of acting as a hydrogen bond donor. The nitrogen and sulfur atoms can act as hydrogen bond acceptors. Therefore, it is expected that N-H···N or N-H···S hydrogen bonds could be significant in organizing the molecules in the crystal lattice. researchgate.netvensel.org In the crystal structure of 2-(phenylsulfanyl)aniline, molecules are linked into chains via N-H···S hydrogen bonds. researchgate.net
Experimental data from single-crystal X-ray diffraction serves as the "gold standard" for validating theoretical models of molecular structure. uchicago.edu Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry of this compound in the gas phase. By comparing the computationally optimized structure with the experimental solid-state structure, one can assess the accuracy of the theoretical model and understand the influence of intermolecular forces in the crystal on the molecular conformation. Any significant differences between the calculated and experimental structures would highlight the impact of the crystal packing environment.
Integrated Spectroscopic Methodologies for Comprehensive Structure Elucidation
The definitive confirmation of the molecular structure of this compound requires a synergistic approach, integrating data from multiple advanced spectroscopic techniques. While detailed experimental spectra for this specific molecule are not widely published, its structure can be unequivocally determined through a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. The analysis of the expected outcomes from each technique provides a clear pathway for structural verification.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and probing the compound's fragmentation pattern, which offers significant clues about its substructures. For this compound (C₁₅H₁₇NS), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Electron ionization mass spectrometry (EI-MS) would induce fragmentation, with the resulting spectrum expected to show characteristic peaks that validate the different components of the molecule.
Key fragmentation pathways for N-benzyl compounds typically involve the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a highly stable tropylium ion ([C₇H₇]⁺) at an m/z of 91. nih.gov This peak is often the base peak in the spectrum. Other significant fragments arise from cleavages alpha to the nitrogen and sulfur atoms. The fragmentation of sulfur-containing compounds often involves the loss of the alkyl chain attached to the sulfur atom. aip.orgdocumentsdelivered.com
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Ion Structure/Identity | Fragmentation Pathway |
| 243 | [C₁₅H₁₇NS]⁺ | Molecular Ion (M⁺) |
| 166 | [M - C₆H₅]⁺ | Loss of the phenyl group from the benzyl moiety |
| 152 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl ion |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the various functional groups present within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display distinct absorption bands corresponding to the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the phenyl rings, and the aliphatic C-H bonds of the benzyl and ethyl groups. researchgate.netresearchgate.net The presence of a thioether linkage is also identifiable, although its C-S stretching vibration typically produces a weak signal in the fingerprint region. nist.gov
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine (N-H) |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2970-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Aryl Amine |
| 800-600 | C-S Stretch | Thioether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information, mapping out the carbon-hydrogen framework of the molecule. Through ¹H and ¹³C NMR, including two-dimensional techniques like COSY and HSQC, it is possible to assign every proton and carbon to its precise location in the structure. The expected chemical shifts for this compound can be predicted based on data from analogous compounds such as N-benzylaniline and other ortho-substituted anilines. rsc.orgrsc.orgresearchgate.net
¹H NMR Spectroscopy
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show complex multiplets for the nine protons on the two separate ring systems. The ethyl group of the ethylsulfanyl moiety would present as a characteristic quartet and triplet pattern, while the benzylic protons would likely appear as a doublet coupled to the N-H proton. rsc.org
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40-7.20 | Multiplet | 5H | Phenyl protons of benzyl group (C₆H₅) |
| ~7.20-6.60 | Multiplet | 4H | Aniline ring protons (C₆H₄) |
| ~4.5-5.0 | Broad Singlet | 1H | Amine proton (N-H) |
| ~4.35 | Doublet | 2H | Benzylic protons (N-CH₂-Ph) |
| ~2.75 | Quartet | 2H | Ethyl methylene protons (S-CH₂-CH₃) |
| ~1.30 | Triplet | 3H | Ethyl methyl protons (S-CH₂-CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. The spectrum for this compound is expected to display 15 distinct signals, corresponding to each carbon atom in the asymmetric structure. The chemical shifts are indicative of the electronic environment of each carbon.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~148 | C-N (Aniline ring) |
| ~139 | Quaternary C (Benzyl ring) |
| ~135-115 | Aromatic CH carbons |
| ~125 | C-S (Aniline ring) |
| ~48 | Benzylic carbon (N-CH₂) |
| ~28 | Ethyl methylene carbon (S-CH₂) |
| ~15 | Ethyl methyl carbon (-CH₃) |
By integrating the findings from these distinct spectroscopic methods—the molecular formula from MS, the functional groups from IR, and the precise atomic connectivity from NMR—a complete and unambiguous structural elucidation of this compound can be achieved.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications to N-Benzylanilines and Analogues
Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting and analyzing the properties of molecules. rsc.orgnih.gov For N-benzylaniline and its derivatives, DFT calculations, often using the B3LYP functional combined with various basis sets like 6-311++G(d,p), provide deep insights into their behavior at the molecular level. rsc.orgresearchgate.net These computational methods are instrumental in understanding everything from the molecule's shape to its electronic behavior. nih.gov
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. For N-benzylaniline, DFT calculations reveal the intricate details of its structure. researchgate.net The geometry around the nitrogen atom in N-benzylaniline is nearly planar. researchgate.net The two aromatic rings (the aniline (B41778) and benzyl (B1604629) groups) are oriented almost perpendicular to each other. researchgate.net
The introduction of substituents, such as the ethylsulfanyl group in N-benzyl-2-(ethylsulfanyl)aniline, can influence the molecule's conformation. The repulsion between the hydrogen atoms of the amide group and the aromatic ring can cause the amide group to rotate relative to the ring. rjptonline.org DFT methods are adept at predicting these subtle but significant structural changes. nih.gov
Table 1: Selected Optimized Geometrical Parameters of N-Benzylaniline (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) / Angle (°) |
| C2-N1 Bond Length | 1.412 |
| C8-N1 Bond Length | 1.458 |
| C-N-C Angle | 124.54 |
This data is based on a computational study of N-benzylaniline and serves as a reference for understanding the geometry of its derivatives.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. core.ac.ukmeskeveeyamcollege.ac.in By performing a normal coordinate analysis using the scaled quantum mechanical (SQM) force field methodology, theoretical spectra can be generated that closely match experimental data. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For complex molecules like this compound, this theoretical approach is invaluable for accurately interpreting the experimental IR and Raman spectra. nih.gov
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can readily undergo electronic transitions. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO, providing insights into the charge transfer that can occur within the molecule. nih.govnih.gov This analysis helps in understanding the potential electronic behavior of this compound.
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific values for this compound would require dedicated DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. numberanalytics.comuni-muenchen.de This analysis is particularly useful for quantifying the delocalization of electron density, which arises from interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org
These interactions, known as hyperconjugation, lead to a stabilization of the molecule. youtube.com NBO analysis calculates the second-order perturbation energy (E(2)), which indicates the strength of the interaction between electron donors and acceptors. materialsciencejournal.orgresearchgate.net For N-benzylanilines, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair and the phenyl rings, providing a deeper understanding of their electronic stability and reactivity. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting a molecule's reactive behavior. nih.gov It is a real physical property that can be determined both computationally and experimentally. nih.gov The MESP map illustrates the charge distribution around a molecule, highlighting regions that are rich or poor in electrons. nih.gov
Typically, red-colored regions on an MESP map indicate a negative potential, corresponding to areas with high electron density that are attractive to electrophiles. nih.govresearchgate.net Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, the MESP surface would reveal the most likely sites for electrophilic and nucleophilic interactions, providing crucial information about its reactivity. nih.govnih.gov The lone pair electrons of heteroatoms like nitrogen and sulfur generally create regions of strong negative potential. ias.ac.in
Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both the dipole moment and polarizability are fundamental to understanding a molecule's interactions with other molecules and with external fields. youtube.com For this compound, these calculated properties provide insight into its intermolecular forces and its potential behavior in various chemical environments. escholarship.org
Ab Initio Quantum Chemical Calculations (e.g., MP2 for N-H bond enthalpies)
Ab initio quantum chemical calculations are foundational in computational chemistry, deriving information about a molecule's electronic structure from first principles, without the need for empirical parameters. nih.gov These methods are crucial for determining various molecular properties, including geometric parameters, electronic distribution, and bond energies. For a molecule like this compound, ab initio methods can provide deep insights into its stability, reactivity, and the strength of its chemical bonds.
One particularly important parameter for aniline derivatives is the N-H bond dissociation energy (BDE), which quantifies the energy required to break the N-H bond homolytically. This value is a key indicator of the compound's antioxidant potential, as a lower BDE facilitates hydrogen atom donation to neutralize free radicals. The Møller-Plesset perturbation theory of the second order (MP2) is a sophisticated ab initio method that accounts for electron correlation, offering more accurate energy calculations compared to more basic methods like Hartree-Fock. acs.org
While direct MP2 calculations for this compound are not published, studies on a series of para-substituted anilines using methods like UB3LYP and ROMP2 provide valuable data on how different functional groups influence the N-H BDE. researchgate.net These studies reveal a clear correlation between the electronic nature of the substituent and the strength of the N-H bond. Electron-donating groups tend to decrease the N-H BDE, while electron-withdrawing groups increase it. researchgate.netrsc.org
Given the presence of the electron-donating ethylsulfanyl group at the ortho position and the benzyl group on the nitrogen atom of this compound, it is reasonable to infer that these substituents would modulate the N-H BDE relative to unsubstituted aniline. The specific quantitative effect would require dedicated ab initio calculations.
Table 1: N-H Bond Dissociation Energies (BDEs) for Selected Substituted Anilines (Related Systems)
| Compound | Substituent (Y) | N-H BDE (kcal/mol) |
|---|---|---|
| Aniline | H | 88.0 ± 1.0 |
| p-Methoxyaniline | OCH₃ | 84.1 ± 1.2 |
| p-Aminaaniline | NH₂ | 81.3 ± 1.2 |
| p-Cyanoaniline | CN | 91.8 ± 1.1 |
| p-Nitroaniline | NO₂ | 93.1 ± 1.1 |
(Data sourced from studies on substituted anilines and may not represent the exact values for this compound. The values illustrate the trend of substituent effects.)
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Related Systems
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their assemblies. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions in different environments. youtube.com
For this compound, MD simulations could elucidate the flexibility of the benzyl and ethylsulfanyl groups, the dynamics of the N-H bond, and how the molecule interacts with solvents or other molecules. While specific MD studies on this compound are not available, research on related systems like polyaniline highlights the power of this technique. nih.gov MD simulations of polyaniline have been used to understand the polymer's chain conformation, its interactions with dopants, and the formation of inclusion complexes, all of which are governed by the dynamic interplay of molecular forces. nih.gov
Furthermore, simulations of complex chromonic dyes in aqueous solutions demonstrate how MD can predict self-assembly and the formation of aggregates, a phenomenon driven by a delicate balance of intermolecular forces. worktribe.com The insights gained from these studies on related systems suggest that MD simulations of this compound could reveal its conformational landscape and potential for self-association or interaction with biological macromolecules.
Molecular Docking Studies for Intermolecular Recognition in Related Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomisan.edu.iq It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them.
Although no molecular docking studies have been specifically reported for this compound, numerous studies on related aniline and thioether derivatives demonstrate the utility of this approach. For instance, docking studies on various aniline derivatives have been instrumental in identifying potential inhibitors for targets like DNA gyrase and in understanding their binding modes. researchgate.netnih.gov
In a typical docking study, the ligand is placed in the active site of the target protein, and its interactions are analyzed. Key interactions that contribute to binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the N-H group could act as a hydrogen bond donor, the aromatic rings can participate in π-π stacking and hydrophobic interactions, and the sulfur atom of the ethylsulfanyl group could also engage in specific interactions.
Table 2: Illustrative Molecular Docking Results for a Related Thioether Derivative with a Biological Target
| Ligand (Related System) | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Naphthoquinone thioether derivative | Topoisomerase I (TOP1) | -11.94 | ARG364, A113, G11 |
(This data is for a related thioether compound and serves to illustrate the type of information obtained from molecular docking studies. It does not represent data for this compound.) researchgate.net
These studies on related systems underscore the potential of molecular docking to explore the intermolecular recognition patterns of this compound and to hypothesize its potential biological targets.
Coordination Chemistry and Ligand Design with N,s Donors
Synthesis and Characterization of Metal Complexes Featuring N,S-Coordinating Anilines
The synthesis of metal complexes with N,S-coordinating anilines, such as the related 2-(benzylsulfanyl)anilinide, typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand can be deprotonated with a base to form the anilide, which then coordinates to the metal center. The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties.
Commonly, the synthesis is achieved by mixing a methanolic or ethanolic solution of the metal chloride or acetate (B1210297) with the ligand. nih.govajgreenchem.comarcjournals.org The reaction mixture is often refluxed for several hours to ensure completion. ajgreenchem.comarcjournals.orgmdpi.com The resulting solid complex can then be filtered, washed, and dried. ajgreenchem.commdpi.com
The characterization of these complexes is crucial for understanding their structure. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. nih.govnih.gov Spectroscopic methods are indispensable:
Infrared (IR) Spectroscopy: This technique helps to identify the coordination sites of the ligand. A shift in the stretching frequency of the N-H bond in the aniline (B41778) and the C-S bond upon complexation indicates their involvement in bonding with the metal ion. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. arcjournals.org
Magnetic Susceptibility Measurements: These measurements help to determine the number of unpaired electrons in the metal center, which in turn provides insight into the geometry of the complex. nih.govmdpi.comnih.gov
Table 1: Spectroscopic Data for a Representative Ni(II) Complex with an N,S-Donor Ligand
| Technique | Observation | Interpretation |
| FT-IR | Shift in C=N stretching vibration to 1625.2 cm-1 | Confirmation of azomethine nitrogen coordination to the metal ion. arcjournals.org |
| 1H NMR | Signal at 10.0 ppm | Assigned to the azomethine proton, indicating complex formation. arcjournals.org |
| 13C NMR | Signal at 193.8 ppm | Assigned to the azomethine carbon, further confirming coordination. arcjournals.org |
| UV-Vis | Absorption band at 360 nm | Attributed to metal-to-ligand charge transfer (MLCT). arcjournals.orgmdpi.com |
Chelation Modes and Coordination Geometries in Transition Metal Complexes
Common coordination geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orghawaii.edu For instance, Co(II) and Ni(II) complexes with N,S-donor ligands often exhibit octahedral geometry, where the metal center is surrounded by six donor atoms. mdpi.com In contrast, palladium(II) complexes frequently adopt a square-planar geometry. acs.orgacs.orgrsc.org
In square-planar palladium(II) complexes with bidentate ligands like those derived from N,S-anilines, the two donor atoms of the ligand and two other monodentate ligands (or another bidentate ligand) occupy the four corners of a square around the central palladium ion. acs.orgacs.org The bond angles around the metal center are typically close to 90 degrees. libretexts.org The specific arrangement of the ligands can lead to cis and trans isomers, influencing the complex's properties and reactivity. libretexts.orgfiveable.me X-ray crystallography is the definitive method for determining the solid-state structure and confirming the coordination geometry of these complexes. acs.orgacs.org
Table 2: Common Coordination Geometries for Transition Metal Complexes
| Coordination Number | Geometry | Example Complex Ion |
| 2 | Linear | [Ag(NH3)2]+ libretexts.org |
| 4 | Tetrahedral | [Zn(CN)4]2- libretexts.org |
| 4 | Square Planar | [PtCl2(NH3)2] tcd.ie |
| 6 | Octahedral | [Co(H2O)6]2+ libretexts.org |
Catalytic Applications of Metal-Ligand Complexes Derived from N,S-Anilines
Transition metal complexes are widely used as catalysts in a vast array of organic reactions due to their ability to exist in multiple oxidation states and coordinate with substrates and reagents. researchgate.netaithor.com Metal-ligand complexes derived from N,S-anilines are no exception and have shown potential in various catalytic applications. The electronic and steric properties of the N,S-donor ligand can be fine-tuned by modifying its substituents, thereby influencing the activity and selectivity of the metal catalyst. aithor.com
These complexes have been explored as catalysts in reactions such as:
Oxidation Reactions: The metal center can facilitate the transfer of oxygen atoms to a substrate. aithor.com
Hydrogenation Reactions: These complexes can catalyze the addition of hydrogen across double or triple bonds. aithor.com
Coupling Reactions: Palladium complexes, in particular, are renowned for their catalytic activity in cross-coupling reactions like the Mizoroki-Heck and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org The N,S-ligand can stabilize the palladium catalyst and modulate its reactivity. rsc.org
Carbonylative Coupling Reactions: Recent studies have shown the potential of nickel complexes in enantioselective carbonylative coupling reactions to synthesize chiral amides and other valuable molecules. acs.org
The reusability of the catalyst is a significant factor in industrial applications, and supporting these metal complexes on solid materials is an active area of research. researchgate.net
Supramolecular Chemistry and Self-Assembly of N,S-Containing Building Blocks
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.orgnih.gov Self-assembly is the spontaneous organization of these molecules into well-defined, stable structures. nih.govpnas.org
N,S-containing building blocks, including metal complexes of N,S-coordinating anilines, can participate in self-assembly processes to form larger, ordered supramolecular architectures. rsc.orgresearchgate.net The directional nature of the metal-ligand bonds, combined with weaker intermolecular interactions, can guide the formation of these complex structures. nih.gov The aromatic rings in ligands like N-Benzyl-2-(ethylsulfanyl)aniline can engage in π-π stacking interactions, further directing the self-assembly process.
These self-assembled structures can exhibit interesting properties and have potential applications in materials science, for example, in the development of new sensors, molecular magnets, or porous materials for storage and separation. nih.govresearchgate.net The study of how to control the self-assembly of these building blocks to create functional supramolecular systems is a vibrant and growing area of chemical research. rsc.org
Derivatives, Analogues, and Structure Activity Relationships Sar
Systematic Modification of N-Benzyl-2-(ethylsulfanyl)aniline Structure
The reactivity and structural characteristics of this compound can be finely tuned through the introduction of various substituents on its aromatic rings and modification of the thioether group.
The nature and position of substituents on either aromatic ring can also impact the molecule's conformational properties and electronic distribution. For instance, the synthesis of various N-benzyl aniline (B41778) derivatives has been achieved through methods like the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds via an imine condensation–isoaromatization pathway beilstein-journals.orgnih.gov. This method allows for the introduction of a wide range of substituents on both the aniline and benzyl (B1604629) moieties beilstein-journals.orgnih.gov. A patent application describes the synthesis of N-benzyl aniline derivatives with halogen, trifluoromethyl, and trifluoromethoxy substituents, highlighting their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) google.com. The synthesis typically involves the formation of a Schiff base from a substituted aniline and a substituted benzaldehyde (B42025), followed by reduction google.comdergipark.org.tr. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—will alter the electron density of the aromatic rings and the nitrogen atom, thereby affecting the molecule's reactivity in further chemical transformations.
Replacing the ethylsulfanyl group in this compound with other alkyl or aryl thioether moieties can be achieved through various synthetic methodologies. Aryl thioethers are important structural motifs in biologically active molecules, and their synthesis is a key area of research researchgate.net. Metal-catalyzed cross-coupling reactions are commonly employed for the formation of C-S bonds to create aryl thioethers acsgcipr.org. For example, palladium or copper catalysts can be used to couple aryl halides or sulfonates with a variety of thiols acsgcipr.org.
The synthesis of related structures, such as 2-(benzylthio)aniline, has been documented and can be achieved from starting materials like 2-aminothiophenol prepchem.com. The nature of the R group in the -SR moiety (e.g., methyl, ethyl, benzyl) can influence the molecule's lipophilicity, steric profile, and metabolic stability. For instance, a study on salicylanilide-based peptidomimetics found that a thiabutyl chain (containing a sulfur atom) in the linker region was favorable for antimicrobial activity nih.gov. In another example, research on benzylsulfanyl imidazole derivatives as cytokine release inhibitors showed that modifications to the linker containing the sulfur atom could influence biological activity nih.gov. These findings suggest that modifying the thioether component of this compound could be a viable strategy for modulating its properties.
Structure-Bioactivity Relationships in Related Aniline Derivatives (excluding clinical trials)
While specific biological activities of this compound are not extensively documented, examining the structure-activity relationships (SAR) of structurally related aniline derivatives provides valuable insights into its potential pharmacological profile.
Aniline derivatives are present in a variety of compounds exhibiting antimicrobial and antifungal properties. Salicylanilide peptidomimetics, for example, have been investigated for their activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In one study, it was found that a bulky and lipophilic chain, such as an isobutyl or thiabutyl group, connecting the salicylanilide and 4-CF3-anilide cores was crucial for activity nih.gov. Specifically, compounds with these features demonstrated significant antistaphylococcal and anti-enterococcal activity nih.gov.
Similarly, certain benzyl bromide derivatives have shown potent antibacterial and antifungal properties. A study demonstrated that specific benzyl bromide compounds exhibited strong activity against Gram-positive bacteria and fungi, with moderate activity against Gram-negative bacteria nih.govresearchgate.net. The minimum inhibitory concentration (MIC) values indicated that these compounds could be effective at relatively low concentrations nih.gov. For instance, one benzyl bromide derivative was particularly effective against Candida albicans with an MIC of 0.25 mg/mL nih.gov.
| Compound Class | Organism | Activity/Measurement | Result |
| Salicylanilide Peptidomimetics | Staphylococcus aureus (MRSA) | MIC Range | 0.070 - 8.95 µM |
| Salicylanilide Peptidomimetics | Enterococcus faecalis (VRE) | MIC Range | 4.66 - 35.8 µM |
| Salicylanilide Peptidomimetics | Mycobacterium tuberculosis | MIC | 18.7 µM |
| Benzyl Bromide Derivative 1a | Candida albicans | MIC | 0.25 mg/mL |
| Benzyl Bromide Derivative 1c | Candida krusei | MIC | 0.5 mg/mL |
| Benzyl Bromide Derivative 1c | Streptococcus pyogenes | MIC | 0.5 mg/mL |
Data sourced from multiple studies on related aniline derivatives. nih.govnih.gov
Derivatives of N-benzyl propionamide, which share the N-benzyl structural feature, have been extensively studied for their anticonvulsant properties. Research has shown that these compounds can be potent in controlling seizures in animal models, such as the maximal electroshock seizure (MES) test nih.govacs.orgnih.gov. The structure-activity relationship studies revealed that the stereochemistry and the nature of substituents play a critical role in their efficacy.
Specifically, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be significantly more potent than its (S)-enantiomer, with an ED50 value of 4.5 mg/kg in mice, which compares favorably to the established anticonvulsant phenytoin acs.orgnih.govacs.org. The size of the alkoxy group at the C-3 position was also found to be important, with smaller groups leading to improved activity nih.gov. For example, the methoxy derivative was more potent than the ethoxy, and significantly more so than the tert-butoxy analog nih.gov.
| Compound | Stereoisomer | Test Animal | Administration | MES Test ED50 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R) | Mouse | Intraperitoneal | 4.5 mg/kg |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S) | Mouse | Intraperitoneal | >100 mg/kg |
| N-benzyl-2-acetamido-3-methoxypropionamide | Racemic | Mouse | Intraperitoneal | 8.3 mg/kg |
| N-benzyl-2-acetamido-3-methoxypropionamide | Racemic | Rat | Oral | 3.9 mg/kg |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic | Mouse | Intraperitoneal | 17.3 mg/kg |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic | Rat | Oral | 19 mg/kg |
| Phenytoin | - | Mouse | Intraperitoneal | 6.5 mg/kg |
| Phenytoin | - | Rat | Oral | 23 mg/kg |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data sourced from studies on N-benzyl propionamide derivatives. nih.govacs.orgnih.gov
Aniline derivatives have been identified as inhibitors of various biological targets, which is a testament to their versatility as a scaffold in drug design cresset-group.com. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity wikipedia.org.
Kinase Inhibition : 2-Substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many cancers nih.gov. One compound, 18c, showed strong inhibitory activity against both kinases with IC50 values of 18.5 nM for Mer and 33.6 nM for c-Met nih.gov.
Toll-like Receptor (TLR) Inhibition : N-benzylideneaniline derivatives have been synthesized and evaluated as potential antagonists of Toll-like receptor 2 (TLR2), which is a target for inflammatory diseases nih.govresearchgate.net. The most potent compound identified had an IC50 value of 18.21 µM researchgate.net.
Urease Inhibition : Benzoylselenoureas, which contain an aniline moiety, have been shown to be potent inhibitors of urease from Cryptococcus neoformans, a key enzyme for the fungus's survival acs.orgacs.org. These compounds exhibited urease inhibition with IC50 values in the nanomolar range (0.95 to 13.95 nM) acs.orgacs.org.
Carbonic Anhydrase Inhibition : Aminophenols and their N-acetylated derivatives, which are related to aniline, have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II dergipark.org.tr. While they were found to be less potent than the standard inhibitor acetazolamide, the results suggest that the aminophenol scaffold could be a starting point for designing more potent inhibitors dergipark.org.tr.
Cytochrome P450 Inhibition : Aniline itself is a substrate for cytochrome P450 enzymes, and its metabolism can be inhibited by various compounds nih.gov. This indicates that aniline derivatives could potentially interact with this important family of enzymes, which has implications for drug metabolism nih.gov.
This diverse range of biological targets highlights the potential for aniline-based compounds, including this compound and its derivatives, to be developed as therapeutic agents for a variety of diseases.
Influence of Stereochemistry on Biological Activity in Analogues
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental factor governing its interaction with biological targets, which are themselves chiral. For analogues of this compound, the presence of a chiral center can lead to enantiomers (non-superimposable mirror images) that exhibit significantly different pharmacological profiles. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while its mirror image might be less active, inactive, or even produce undesirable side effects.
A compelling illustration of this principle is observed in a series of chiral N6-benzyladenine derivatives, which share the N-benzyl structural motif. These compounds were investigated for their cytokinin and anticytokinin activities. The study revealed that the chirality of the molecule profoundly influences its affinity for cytokinin receptors. mdpi.com
For instance, specific S-enantiomers of certain ribonucleosides demonstrated clear anticytokinin effects. In contrast, their corresponding R-enantiomers were devoid of such activity. This stark difference underscores that the biological effect is not merely dependent on the chemical formula but is intricately tied to the specific spatial orientation of the substituents. The data suggests that the manifestation of anticytokinin properties is dependent on both the chirality at the α-carbon of the benzyl group and the nature of the substituent at the C2 position of the purine ring. mdpi.com
Table 1: Influence of Stereochemistry on Anticytokinin Activity of N6-Benzyladenine Riboside Analogues
| Compound | Chirality | C2 Substituent | Anticytokinin Activity |
|---|---|---|---|
| 12b | S | -Cl | Yes |
| 12b | R | -Cl | No |
| 16b | S | -F | Yes |
| 16b | R | -F | No |
This table is generated based on findings from a study on chiral N6-benzyladenine derivatives, illustrating the principle of stereospecificity that is applicable to analogues of this compound. mdpi.com
This stereospecificity highlights the importance of synthesizing and testing individual enantiomers during drug development, as a racemic mixture (a 1:1 mixture of enantiomers) may mask the true potential of the active isomer or introduce unnecessary risks from the less active one.
Computational Approaches to SAR Prediction and Optimization
In modern drug discovery, computational chemistry provides powerful tools to predict the Structure-Activity Relationship (SAR) of compounds before their synthesis, saving significant time and resources. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for optimizing the biological activity of analogues of this compound.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical, electronic, and steric properties (descriptors), these models can predict the activity of novel, unsynthesized molecules.
A study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, for example, developed a robust QSAR model to predict their anticancer activity as inhibitors of the VEGFR2 receptor. The best model demonstrated a strong correlation between the compounds' properties and their inhibitory activity, as indicated by the high regression coefficient (r = 0.971). atlantis-press.com The equation revealed that the anticancer activity is significantly influenced by lipophilic properties (ClogP) and electronic properties (the energy of the Lowest Unoccupied Molecular Orbital, ELUMO). atlantis-press.com
The best QSAR equation model was found to be: atlantis-press.com RS = -0.405 (ClogP)² + 1.174 (ClogP) + 5.227 (ELUMO) - 72.983
Table 2: Statistical Parameters of the Best QSAR Model for BNTU Derivatives
| Parameter | Value |
|---|---|
| n (number of compounds) | 14 |
| r (regression coefficient) | 0.971 |
| SE (standard error) | 4.519 |
| F (F-test value) | 54.777 |
This table presents the statistical validation of the QSAR model for N-benzoyl-N'-naphthylthiourea derivatives, showcasing the predictive power of such computational approaches. atlantis-press.com
Molecular docking is another critical computational technique that simulates the interaction between a ligand (the drug candidate) and its target protein at the atomic level. It predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and potent interaction.
In a study of novel N-benzyl and N-allyl aniline derivatives, molecular docking was used to predict their binding affinities towards acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. The results showed that these compounds could be potent inhibitors, with one N-benzyl aniline derivative (compound 1a) displaying high binding affinities for hCA I, hCA II, and AChE. researchgate.net
Table 3: Predicted Binding Energies of an N-Benzyl Aniline Analogue (1a) against Various Enzymes
| Enzyme Target | Binding Energy (kcal/mol) |
|---|---|
| Acetylcholinesterase (AChE) | -9.3 |
| human Carbonic Anhydrase I (hCA I) | -9.1 |
This table summarizes the in silico molecular docking results for an N-benzyl aniline derivative, indicating its potential as an inhibitor for multiple enzymes. researchgate.net
Similarly, docking studies on benzimidazole derivatives designed as EGFR inhibitors revealed that specific substitutions significantly influenced binding affinity. The presence of sulfonyl groups, for instance, contributed to more stable complexes, with binding energies reaching as low as -8.4 kcal/mol for certain derivatives against the T790M mutant of EGFR. ukm.my These computational insights are crucial for the rational design of new, more potent analogues of this compound by identifying key structural features that enhance target binding and biological activity.
Potential Applications in Organic Synthesis and Materials Science
N-Benzyl-2-(ethylsulfanyl)aniline as a Versatile Synthetic Building Block
Specific information regarding the use of this compound as a versatile synthetic building block is not available in the provided search results.
Role as Intermediates in Fine Chemical Synthesis
There is no specific information detailing the role of this compound as an intermediate in fine chemical synthesis within the search results. The alkyl and aryl derivatives of aniline (B41778) are generally recognized as important starting materials in fine organic synthesis.
Contribution to the Development of Specialty Chemicals (e.g., dyestuff intermediates, agrochemicals)
No specific contributions of this compound to the development of specialty chemicals like dyestuff intermediates or agrochemicals were found. While aniline and its derivatives are crucial in these sectors, the role of this particular compound is not documented in the available literature. For instance, various aniline derivatives are used to produce pesticides, fungicides, and herbicides coherentmarketinsights.com.
Applications in Advanced Materials Development (general for aniline derivatives)
Aniline and its derivatives are foundational to the development of advanced materials, particularly polymers. These compounds serve as precursors, chain extenders, and cross-linking agents in the synthesis of polymers like polyurethanes and polyamides, which are integral to manufacturing insulation, adhesives, and coatings knowde.com.
The versatility of aniline derivatives allows for the modification of polymer properties. For example, when used as chain extenders in polyurethane production, they can enhance tensile strength and tear resistance knowde.com. The expanding use of aniline derivatives in producing polyurethane is a key driver for market growth, with applications in automotive components like seats, headliners, and dashboards coherentmarketinsights.comtransparencymarketresearch.com.
Furthermore, aniline-based materials are finding applications in more specialized fields. Polyaniline (PANI) derivatives, for instance, are being synthesized and researched for their potential use in chemical sensors due to their electrical properties and high sensitivity to substances like ammonia rsc.org. The development of new aniline monomers allows for the creation of polymers with varied surface morphologies and solubility in common organic solvents, making them suitable for producing thin films for electronic applications rsc.org.
Table 1: General Applications of Aniline Derivatives in Industry
| Industry Sector | Application of Aniline Derivatives | Examples of End Products |
|---|---|---|
| Polymers & Plastics | Precursors, chain extenders, cross-linking agents | Polyurethane foams, polyamides, adhesives, coatings coherentmarketinsights.comknowde.comtransparencymarketresearch.com |
| Automotive | Production of polyurethane foams and coatings | Car seats, headliners, dashboards, protective exterior finishes coherentmarketinsights.com |
| Agriculture | Synthesis of active ingredients | Pesticides, herbicides, fungicides coherentmarketinsights.com |
| Dyes & Pigments | Intermediates for synthetic dyes | Azo dyes for textiles, paints, and inks coherentmarketinsights.com |
| Pharmaceuticals | Starting material for active pharmaceutical ingredients (APIs) | Analgesics (e.g., paracetamol), antibiotics, antihistamines coherentmarketinsights.comknowde.com |
| Advanced Materials | Monomers for conductive polymers | Chemical sensors, electronic components rsc.org |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions to N-Benzyl-2-(ethylsulfanyl)aniline Research
As of the current body of scientific literature, there are no specific academic contributions focused on the synthesis, characterization, or application of this compound. Research on aniline (B41778) derivatives is extensive, with significant focus on their roles in pharmaceuticals, polymers, and dyes researchgate.netresearchgate.net. Similarly, aryl thioethers are a well-studied class of compounds with applications in materials science and as synthetic intermediates. However, the specific combination of an N-benzyl group and an ortho-ethylsulfanyl substituent on an aniline core appears to be a novel area of investigation.
Unexplored Research Avenues and Future Directions in Synthesis and Characterization
The lack of existing research on this compound presents a wide array of unexplored avenues for its synthesis and characterization.
Synthesis:
Potential synthetic strategies for this compound could be logically devised from established methodologies for the formation of N-alkylanilines and aryl thioethers. Two primary retrosynthetic disconnections can be envisioned:
N-Benzylation of 2-(ethylsulfanyl)aniline: This approach would involve the synthesis of the 2-(ethylsulfanyl)aniline precursor, followed by the introduction of the benzyl (B1604629) group onto the nitrogen atom. The N-benzylation of anilines is a common transformation and can be achieved through various methods, including the use of benzyl halides or the reductive amination of benzaldehyde (B42025) in the presence of 2-(ethylsulfanyl)aniline dergipark.org.trresearchgate.net. Challenges in this approach might include controlling the degree of benzylation to avoid the formation of the dibenzylated product and optimizing reaction conditions to accommodate the thioether functionality.
Ortho-sulfenylation of N-benzylaniline: An alternative route could involve the direct introduction of the ethylsulfanyl group at the ortho-position of N-benzylaniline. Methods for the ortho-C-H functionalization of anilines are an active area of research. While directing group strategies are common for achieving ortho-selectivity, the development of a direct and selective ortho-sulfenylation of N-benzylaniline would be a noteworthy synthetic achievement.
Characterization:
Once synthesized, a thorough characterization of this compound would be essential. This would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure by providing information on the connectivity and chemical environment of all protons and carbons. |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern to confirm the molecular formula. |
| Infrared (IR) Spectroscopy | Identify the presence of key functional groups such as the N-H bond (if present as a secondary amine), C-N, C-S, and aromatic C-H bonds. |
| X-ray Crystallography | Provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. |
Future research in this area would involve optimizing synthetic routes to achieve high yields and purity, as well as a comprehensive investigation of the compound's fundamental physicochemical properties.
Emerging Roles in Coordination Chemistry and Functional Materials Design
The molecular architecture of this compound, featuring both a secondary amine nitrogen and a thioether sulfur in a sterically accessible ortho-relationship, suggests significant potential as a bidentate ligand in coordination chemistry.
Coordination Chemistry:
The nitrogen and sulfur atoms can act as a chelating N,S-bidentate ligand, capable of coordinating to a variety of transition metal ions nih.govresearchgate.netpurdue.edu. The formation of stable five-membered chelate rings with metal centers is a well-established principle in coordination chemistry. The electronic properties of the resulting metal complexes could be tuned by modifying the substituents on the aniline or benzyl rings.
Potential research directions in this area include:
The synthesis and structural characterization of a range of metal complexes with this compound as a ligand.
Investigation of the electrochemical and photophysical properties of these complexes.
Exploration of their catalytic activity in various organic transformations, leveraging the unique electronic and steric environment provided by the N,S-ligand.
Functional Materials Design:
The incorporation of both aniline and thioether moieties suggests potential applications in the design of functional materials.
Conducting Polymers: Aniline and its derivatives are well-known precursors to polyaniline, a conducting polymer with a wide range of applications rsc.orgrsc.org. The presence of the ethylsulfanyl group could influence the polymerization process and the electronic properties of the resulting polymer.
Organic Light-Emitting Diodes (OLEDs): Arylamine and thioether-containing molecules are often used in the design of materials for OLEDs, acting as hole-transporting or emissive components. The specific photophysical properties of this compound and its derivatives would need to be investigated to assess their suitability for such applications.
Challenges and Opportunities in Rational Compound Design and Exploration
The exploration of this compound and its derivatives presents both challenges and opportunities in rational compound design.
Challenges:
Synthetic Selectivity: Achieving selective mono-N-benzylation and avoiding the formation of over-alkylated products can be a challenge in aniline chemistry dergipark.org.tr. Similarly, controlling the regioselectivity of the ortho-sulfenylation would be a significant synthetic hurdle.
Limited Precedent: The lack of existing data on this specific compound means that research would need to start from fundamental principles, with a greater degree of exploratory work required.
Oxidation Sensitivity: Both the aniline nitrogen and the thioether sulfur are susceptible to oxidation, which could present challenges in synthesis, purification, and handling.
Opportunities:
Novel Ligand Scaffolds: The N,S-bidentate nature of the molecule offers the potential to create novel coordination complexes with unique catalytic or photophysical properties.
Tunable Electronic Properties: The ability to modify the substituents on both the aniline and benzyl rings provides a platform for the fine-tuning of the electronic and steric properties of the molecule, allowing for a systematic investigation of structure-property relationships.
Interdisciplinary Research: The study of this compound lies at the intersection of synthetic organic chemistry, coordination chemistry, and materials science, offering opportunities for interdisciplinary collaboration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Benzyl-2-(ethylsulfanyl)aniline?
- Methodology : The compound can be synthesized via Pd-catalyzed C–H functionalization of aniline derivatives. For example, N-benzylaniline derivatives are typically prepared by reacting aniline with benzyl halides in the presence of a base (e.g., NaHCO₃) under reflux conditions . To introduce the ethylsulfanyl group at the ortho-position, a thiol-ene reaction or nucleophilic substitution using ethyl disulfide (EtSSEt) and a metal catalyst (e.g., MnCl₂) may be employed, as demonstrated in analogous Mn(II)-catalyzed alkenylation studies .
- Key Steps :
- Protection of the aniline nitrogen via benzylation.
- Ortho-functionalization using sulfur-containing reagents.
- Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradient) .
Q. How can the structure of This compound be confirmed experimentally?
- Characterization Techniques :
- ¹H/¹³C NMR : Analyze chemical shifts for the benzyl group (~δ 4.3–4.5 ppm for CH₂), aromatic protons (δ 6.5–7.5 ppm), and ethylsulfanyl moiety (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm accuracy .
- FTIR : Identify N–H stretches (~3400 cm⁻¹) and C–S vibrations (~600–700 cm⁻¹) .
Q. What are common challenges in synthesizing This compound?
- Key Issues :
- Regioselectivity : Ensuring ortho-substitution over para-positions. Pd/S,O-ligand catalysts improve selectivity for ortho-functionalization .
- Byproduct Formation : Competing reactions (e.g., over-alkylation) can occur if reaction times or temperatures exceed optimal ranges. Monitor via TLC and adjust conditions dynamically .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of This compound?
- Optimization Strategies :
- Solvent Screening : Toluene or DCE enhances reaction efficiency for Mn(II)-catalyzed systems, as shown in analogous alkenylation studies (120°C, 24 h) .
- Catalyst Loading : MnCl₂ at 20 mol% achieves higher conversion rates compared to other metal catalysts (e.g., Fe or Cu) .
- Temperature Control : Elevated temperatures (100–120°C) favor kinetic control, reducing side reactions .
Q. What mechanistic insights explain the ortho-selectivity in This compound synthesis?
- Proposed Mechanism :
- Coordination-Driven Selectivity : The benzyl group directs the metal catalyst (e.g., Mn(II)) to the ortho position via η²-coordination, enabling sulfur insertion .
- Steric Effects : Bulky substituents on the aniline nitrogen hinder para-functionalization, favoring ortho pathways .
Q. How do computational methods aid in predicting the reactivity of This compound?
- Computational Tools :
- DFT Calculations : Model transition states to predict regioselectivity and activation energies for C–S bond formation.
- Molecular Docking : Study interactions with biological targets (e.g., orexin receptors) using analogs like N-benzyltetrahydroisoquinoline derivatives .
Q. How can environmental persistence or degradation pathways of This compound be studied?
- Environmental Analysis :
- Soil Migration Studies : Simulate vertical distribution using column experiments and HPLC-MS to track aniline derivatives under varying hydraulic conditions .
- Biodegradation Screening : Test bacterial strains expressing aniline dioxygenase for enzymatic cleavage of the ethylsulfanyl group .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction yields for similar aniline derivatives?
- Case Study : In Mn(II)-catalyzed reactions, yields vary significantly with solvent choice (e.g., 45% in DMF vs. 82% in toluene). This discrepancy arises from solvent polarity affecting catalyst stability and substrate solubility .
- Resolution : Replicate conditions with rigorous exclusion of moisture and oxygen, and validate purity via NMR/MS .
Methodological Tables
Table 1 : Solvent Effects on Mn(II)-Catalyzed Ortho-Functionalization
| Solvent | Conversion (%) | Selectivity (Ortho:Para) |
|---|---|---|
| Toluene | 82 | 9:1 |
| DMF | 45 | 3:1 |
| DCE | 78 | 8:1 |
Table 2 : Key Spectral Data for N-Benzylaniline Derivatives
| Compound | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|
| N-Benzyl-2-(ethylsulfanyl)aniline | 4.35 (s, 2H, CH₂), 2.85 (q, SCH₂) | Calc.: 244.12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
